2,3-ジブロモ-5-(トリフルオロメチル)ピリジン

説明

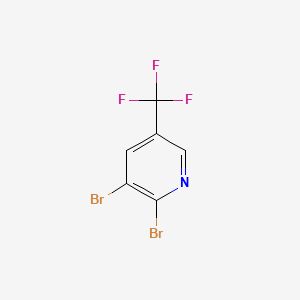

2,3-Dibromo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H2Br2F3N It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a pyridine ring

科学的研究の応用

Agrochemical Applications

Herbicides : One of the primary applications of 2,3-dibromo-5-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides. It has been identified as a valuable precursor for creating pyridyloxyphenoxy alkanoic acids, which are known for their herbicidal properties. Research indicates that derivatives synthesized from this compound demonstrate superior herbicidal activity compared to those derived from other intermediates like chloro or bromo compounds in the 2 position of the pyridine ring .

Insecticides : The trifluoromethyl group contributes to the lipophilicity of the compound, enhancing its efficacy against pests. Compounds derived from 2,3-dibromo-5-(trifluoromethyl)pyridine are being explored for their potential as insecticides due to their ability to disrupt pest physiology .

Pharmaceutical Applications

Antimicrobial Activity : Research has shown that derivatives of 2,3-dibromo-5-(trifluoromethyl)pyridine possess antimicrobial properties. These compounds have been tested against various pathogenic bacteria, demonstrating significant inhibition of growth. The presence of the trifluoromethyl group appears to enhance their antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Drug Development : The unique chemical structure of 2,3-dibromo-5-(trifluoromethyl)pyridine makes it a candidate for drug development. Its derivatives are being investigated for their potential therapeutic effects in treating various diseases, including infections and possibly cancer. The incorporation of fluorinated groups is known to improve metabolic stability and bioavailability in drug candidates .

Case Studies

- Synthesis of Herbicides : A study focused on the synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid from 2,3-dibromo-5-(trifluoromethyl)pyridine demonstrated a higher yield compared to traditional methods using chloro or bromo intermediates. This efficiency underscores the importance of this compound in agricultural chemistry .

- Antimicrobial Testing : In a comparative study on antimicrobial peptides mimicked by aromatic compounds, derivatives of 2,3-dibromo-5-(trifluoromethyl)pyridine were evaluated for their minimum inhibitory concentration (MIC). Results indicated that these derivatives exhibited potent antimicrobial activity, making them promising candidates for further pharmaceutical development .

作用機序

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .

Mode of Action

Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines are used in the synthesis of several crop-protection products .

Result of Action

It is known that trifluoromethylpyridines have been used in the protection of crops from pests .

準備方法

The synthesis of 2,3-Dibromo-5-(trifluoromethyl)pyridine typically involves the bromination of 5-(trifluoromethyl)pyridine. One common method includes the direct bromination of 5-(trifluoromethyl)pyridine using bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the pyridine ring . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

2,3-Dibromo-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds.

類似化合物との比較

2,3-Dibromo-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has chlorine atoms instead of bromine, which can affect its reactivity and applications.

2-Bromo-5-(trifluoromethyl)pyridine:

5-(Trifluoromethyl)pyridine: Lacking halogen substituents, this compound is less reactive in certain types of chemical reactions.

The uniqueness of 2,3-Dibromo-5-(trifluoromethyl)pyridine lies in its combination of bromine and trifluoromethyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.

生物活性

2,3-Dibromo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This compound belongs to a class of trifluoromethylpyridines, which are known for their diverse applications in pharmaceuticals and crop protection.

Chemical Structure and Properties

The molecular structure of 2,3-Dibromo-5-(trifluoromethyl)pyridine includes two bromine atoms and one trifluoromethyl group attached to a pyridine ring. The presence of these halogen substituents significantly influences the compound's reactivity and biological properties.

The biological activity of 2,3-Dibromo-5-(trifluoromethyl)pyridine is primarily attributed to its interaction with various biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may facilitate its ability to penetrate biological membranes and interact with target proteins.

Targeted Biological Effects

Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. The specific mechanisms through which these effects occur are still under investigation but may involve the inhibition of key enzymes or receptors relevant to disease processes .

Biological Activity Studies

A series of studies have explored the biological activities associated with 2,3-Dibromo-5-(trifluoromethyl)pyridine:

- Antimicrobial Activity : Initial evaluations suggest that this compound may possess significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria in vitro.

- Anticancer Activity : Preliminary studies have indicated potential anticancer effects, particularly against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,3-Dibromo-5-(trifluoromethyl)pyridine, it can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorine substituents instead of bromine | Moderate antimicrobial activity |

| 2-Bromo-5-(trifluoromethyl)pyridine | Single bromine substituent | Lower potency in anticancer assays |

| 5-(Trifluoromethyl)pyridine | Lacks halogen substituents | Minimal biological activity |

The unique combination of bromine and trifluoromethyl groups in 2,3-Dibromo-5-(trifluoromethyl)pyridine is believed to confer distinct chemical reactivity and biological activity compared to these analogs .

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Antimicrobial Efficacy Study : In a controlled laboratory setting, 2,3-Dibromo-5-(trifluoromethyl)pyridine was tested against a panel of bacterial pathogens. Results indicated an inhibition zone comparable to standard antibiotics, suggesting its viability as an antimicrobial agent.

- Cancer Cell Line Testing : A recent study evaluated the effects of this compound on various cancer cell lines (e.g., breast cancer MCF-7 cells). The findings demonstrated significant cytotoxicity at micromolar concentrations, leading to further investigations into its mechanism involving apoptosis pathways .

特性

IUPAC Name |

2,3-dibromo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDFUURRDIAINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650462 | |

| Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79623-38-4 | |

| Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。